4-Acetamidobenzenesulfinic acid
Overview
Description
4-Acetamidobenzenesulfinic acid is an organic compound with the molecular formula C8H9NO3S. It is known for its role as an intermediate in various chemical reactions and its applications in different fields such as chemistry, biology, and industry. The compound is characterized by the presence of an acetamido group and a sulfinic acid group attached to a benzene ring.
Mechanism of Action
Target of Action
4-Acetamidobenzenesulfinic acid is a chemical compound used in organic synthesis . It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and pharmacological research.
Mode of Action
It is known that the compound can be synthesized using acetanilide and so2 in a one-step process catalyzed by ionic liquids . The ionic liquid acts as both a solvent and a catalyst in the reaction . The real active component of ionic liquids in the reaction is [Al2Cl7]- .
Biochemical Pathways
The compound is used as a component to prepare cyanine dyes , suggesting that it may play a role in the biochemical pathways related to dye synthesis and coloration processes.
Result of Action
As a component used to prepare cyanine dyes , it may contribute to the formation of these dyes, which have applications in various fields including biological staining, CD-R and DVD-R media, and inks for printers.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-acetamidobenzenesulfinic acid involves the reaction of acetanilide with sulfur dioxide in the presence of ionic liquids. Ionic liquids act as both solvents and catalysts in this reaction. The optimal reaction conditions include a temperature of 90°C and a reaction time of 4 hours. The molar ratio of triethylamine hydrochloride to aluminum chloride is maintained at 0.55:1.00 .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through a similar process, but on a larger scale. The use of ionic liquids as catalysts is advantageous due to their excellent solvent properties and catalytic activity, which enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Acetamidobenzenesulfinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Acetamidobenzenesulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is employed in the production of specialty chemicals and as a catalyst in various industrial processes
Comparison with Similar Compounds
4-Acetamidobenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
4-Aminobenzenesulfonic acid: Contains an amino group instead of an acetamido group.
4-Hydroxybenzenesulfonic acid: Features a hydroxyl group instead of an acetamido group
Uniqueness: 4-Acetamidobenzenesulfinic acid is unique due to the presence of both an acetamido group and a sulfinic acid group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various chemical syntheses and applications .
Properties
IUPAC Name |
4-acetamidobenzenesulfinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-6(10)9-7-2-4-8(5-3-7)13(11)12/h2-5H,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQNDKBOOVXRTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328580 | |
Record name | 4-acetamidobenzenesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
710-24-7 | |
Record name | 4-acetamidobenzenesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Acetylamino)benzenesulfinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-acetamidobenzenesulfinic acid in the synthesis of 4-(2-hydroxylethylsulfonyl)acetanilide?
A1: this compound serves as a key intermediate in the two-step synthesis of 4-(2-hydroxylethylsulfonyl)acetanilide. [] The process involves first synthesizing this compound from 4-acetamidobenzenesulfonyl chloride, followed by its reaction with chloroethanol to yield the final product. This method is advantageous due to its simplicity, cost-effectiveness, and high yield of over 90% with high purity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.